This compound is classified as an amino acid derivative, specifically a benzoyl derivative of glutamic acid. It contains functional groups that suggest potential reactivity and biological activity, particularly due to the presence of the chloroethyl and mesyloxyethyl moieties.
The synthesis of 4-((2-Chloroethyl)(2-mesyloxyethyl)amino)benzoylglutamic acid involves several steps, typically starting from commercially available starting materials.
The specific reaction conditions, such as temperature, solvent, and catalysts, can significantly influence the yield and purity of the final product.
The molecular formula for 4-((2-Chloroethyl)(2-mesyloxyethyl)amino)benzoylglutamic acid is , with a molecular weight of approximately 450.9 g/mol.
The compound's structure can be represented by its InChI code: InChI=1S/C17H23ClN2O8S/c1-29(26,27)28-11-10-20(9-8-18)13-4-2-12(3-5-13)16(23)19-14(17(24)25)6-7-15(21)22/h2-5,14H,6-11H2,1H3,(H,19,23)(H,21,22)(H,24,25)/t14-/m0/s1
.
4-((2-Chloroethyl)(2-mesyloxyethyl)amino)benzoylglutamic acid is expected to undergo various chemical reactions:
These reactions are crucial for understanding its reactivity and potential applications in drug development.
The mechanism of action for 4-((2-Chloroethyl)(2-mesyloxyethyl)amino)benzoylglutamic acid is not fully elucidated but may involve:
These properties are essential for determining the compound's behavior in biological systems and its suitability for therapeutic uses.
4-((2-Chloroethyl)(2-mesyloxyethyl)amino)benzoylglutamic acid has potential applications in:
The ongoing research into this compound may reveal further applications and enhance our understanding of its biological significance.
4-((2-Chloroethyl)(2-mesyloxyethyl)amino)benzoylglutamic acid is systematically identified by the International Union of Pure and Applied Chemistry (IUPAC) as (2S)-2-[[4-[2-Chloroethyl(2-methylsulfonyloxyethyl)amino]benzoyl]amino]pentanedioic acid. This bifunctional alkylating agent carries the Chemical Abstracts Service (CAS) registry number 122665-73-0 and is alternatively designated as CMDA or QC-1210 in pharmacological contexts [2] [7]. Its molecular formula is C₁₇H₂₃ClN₂O₈S, corresponding to a molecular weight of 450.891 g/mol [2].
The compound integrates three critical moieties:
Table 1: Key Molecular Descriptors
Property | Value/Identifier |
---|---|
CAS Registry Number | 122665-73-0 |
Molecular Formula | C₁₇H₂₃ClN₂O₈S |
Exact Mass | 450.086 g/mol |
XLogP3 | 0.8 |
Hydrogen Bond Donors | 3 |
Hydrogen Bond Acceptors | 10 |
Topological Polar Surface Area | 159 Ų |
Stereochemically, the glutamic acid moiety adopts the (S)-configuration, critical for biological recognition. Nuclear magnetic resonance and high-resolution mass spectrometry confirm the structural architecture, while infrared spectroscopy validates carbonyl (amide, carboxylic acid) and sulfonate functional groups [7].
This molecule emerged from late 20th-century efforts to refine nitrogen mustard-based anticancer agents. Its design principles evolved from seminal compounds like methotrexate (EP0048001B1)—a dihydrofolate reductase inhibitor incorporating a benzoylglutamic acid scaffold [3]. Whereas methotrexate primarily antagonizes folate metabolism, 4-((2-Chloroethyl)(2-mesyloxyethyl)amino)benzoylglutamic acid represents a strategic divergence: conjugating glutamic acid to a bifunctional alkylator enabled dual mechanisms of action—DNA crosslinking plus metabolic disruption.
Synthetic routes were adapted from peptide-coupling methodologies. As evidenced in patent EP0048001B1, benzoylglutamic acid derivatives were typically synthesized via mixed anhydride or carbodiimide-mediated coupling between protected glutamic acid and functionalized benzoic acids [3]. The alkylating side chains were subsequently introduced through nucleophilic displacement reactions, leveraging intermediates such as 4-((2-chloroethyl)(methyl)amino)benzaldehyde (CAS 94-31-5) [1]. This stepwise assembly underscored the molecule's role in exploring "targeted alkylation" paradigms in oncology.
This compound exemplifies prodrug engineering tailored for tumor-selective activation. Its glutamic acid moiety serves as a ligand for folate receptors (FR-α/β), which are overexpressed in malignancies like ovarian, lung, and breast carcinomas. Receptor-mediated endocytosis internalizes the prodrug, where lysosomal esterases hydrolyze the glutamic acid amide bond, liberating the alkylating species intracellularly [7].
Table 2: Functional Groups and Their Therapeutic Rationale
Structural Element | Function |
---|---|
L-Glutamic acid | Folate-receptor targeting; enhanced water solubility |
2-Chloroethyl arm | DNA alkylation via aziridinium intermediate formation |
2-Mesyloxyethyl arm | Secondary alkylation site; crosslinking capability |
Benzamide linker | Metabolic stability; spatial separation of targeting and effector domains |
The bifunctional alkylation capacity distinguishes it from monofunctional analogs. Upon ionization, the chloroethyl group forms a highly reactive aziridinium ion, attacking nucleophilic sites on DNA (e.g., N7 of guanine). The mesyloxyethyl arm—activated upon mesylate departure—enables a second alkylation event, generating cytotoxic interstrand crosslinks that disrupt DNA replication [2] [7]. This mechanism mirrors classic nitrogen mustards (e.g., cyclophosphamide) but with refined specificity through receptor-mediated uptake.
Current research explores its utility in antibody-directed enzyme prodrug therapy (ADEPT). By conjugating the compound to tumor-specific antibodies, localized activation minimizes off-target toxicity—a significant advancement over conventional alkylating chemotherapies [7].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1